![molecular formula C21H22N2O2 B5745769 4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5745769.png)
4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione is a synthetic compound that belongs to the class of isoquinoline derivatives. This compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The mechanism of action of 4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. It has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair, and acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione have been studied extensively. It has been found to possess antioxidant activity, which helps to protect cells from oxidative stress-induced damage. It has also been shown to inhibit the expression of various pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In addition, this compound has been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which play important roles in the regulation of mood, cognition, and behavior.
实验室实验的优点和局限性
One of the main advantages of using 4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione in lab experiments is its high potency and selectivity towards its target enzymes and receptors. This makes it an ideal candidate for studying the mechanism of action of various signaling pathways and for developing novel therapeutic agents. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the study of 4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione. One of the areas of interest is the development of novel therapeutic agents based on the structure of this compound. Another area of interest is the study of its potential applications in the treatment of various neurodegenerative diseases such as Huntington's disease and multiple sclerosis. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its target enzymes and receptors.
合成方法
The synthesis of 4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione involves the reaction of 4-methyl-2-nitrobenzoic acid with tert-butylamine, followed by reduction of the resulting nitro compound with iron and hydrochloric acid. The resulting amine is then reacted with 2-(4-methylphenyl)acetic acid to yield the final product.
科学研究应用
4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, this compound has been found to prevent the formation of amyloid-beta plaques, which are responsible for the neurodegeneration associated with the disease. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
属性
IUPAC Name |
4-(tert-butyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-9-11-15(12-10-14)23-19(24)17-8-6-5-7-16(17)18(20(23)25)13-22-21(2,3)4/h5-13,25H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXONEHNHYKIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5745688.png)
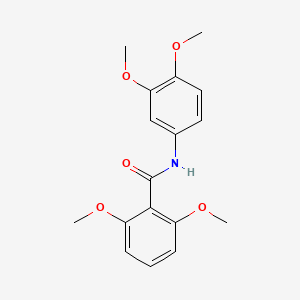
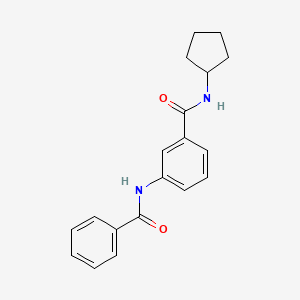
![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)](/img/structure/B5745699.png)

![N-(2-ethyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5745727.png)


![7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5745752.png)
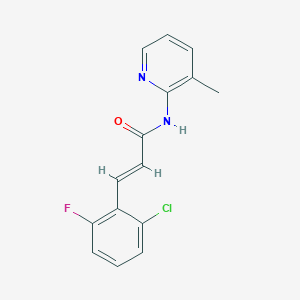
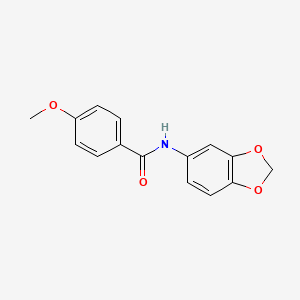
![2-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5745763.png)
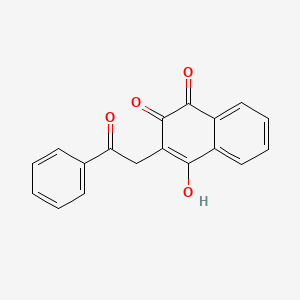
![4-[3-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5745786.png)